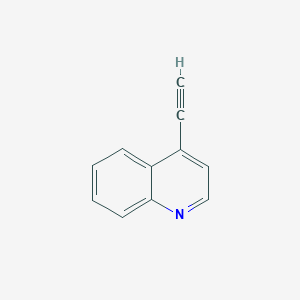

4-Ethynylquinoline

Descripción general

Descripción

4-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da .

Synthesis Analysis

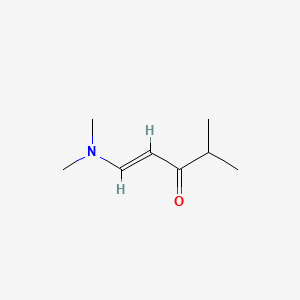

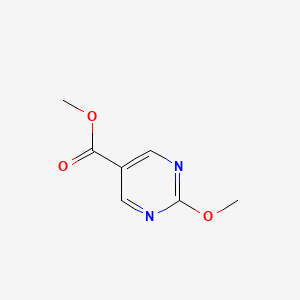

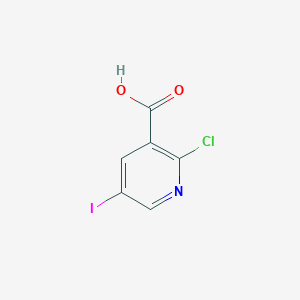

The synthesis of 4-Ethynylquinoline involves a heterocoupling reaction between n-chloroquinolines and 2-methyl-3-butyn-2-ol, catalyzed by palladium . The transformation of n-ethynylquinolines into their corresponding 1,4-bis [n’- (quinolyl)]buta-1,3-diynes is achieved through an oxidative dimerization reaction catalyzed by cuprous chloride .

Molecular Structure Analysis

The molecular structure of 4-Ethynylquinoline consists of 11 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom .

Physical And Chemical Properties Analysis

4-Ethynylquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 282.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 50.0±3.0 kJ/mol, and it has a flash point of 120.0±12.4 °C . The index of refraction is 1.650, and it has a molar refractivity of 49.2±0.4 cm3 .

Aplicaciones Científicas De Investigación

Electrogenerated Chemiluminescence Studies

4-Ethynylquinoline has been studied for its potential in electrogenerated chemiluminescence (ECL). Elangovan et al. (2004) synthesized derivatives of ethynylquinoline to investigate the effects of positional isomerism on their photophysical properties, with a focus on ECL. These studies are crucial for understanding how structural variations in molecules like 4-ethynylquinoline can influence their electronic properties and potential applications in areas like sensing and imaging (Elangovan et al., 2004).

Synthesis and Chemical Properties

Research by Schmidt et al. (2016) explored the synthesis of 4-ethynylquinoline derivatives and their subsequent transformation into mesomeric betaines. These studies provide insights into the chemical behavior of 4-ethynylquinoline and its derivatives, which are important for understanding their reactivity and potential applications in chemical synthesis (Schmidt et al., 2016).

Antimalarial Drug Development

Parhizgar & Tahghighi (2017) discussed the importance of the quinoline ring in antimalarial drugs, focusing on the synthesis of new analogues of chloroquine and amodiaquine. This research is significant for developing new antimalarial drugs, particularly in the context of drug resistance, where modifications of the quinoline scaffold, such as in 4-ethynylquinoline, could play a crucial role (Parhizgar & Tahghighi, 2017).

Use in Animal Feed as Antioxidants

Blaszczyk et al. (2013) studied ethoxyquin, a derivative of quinoline, for its use as an antioxidant in animal feed. Although not directly about 4-ethynylquinoline, this research highlights the broader applications of quinoline derivatives in areas like agriculture and animal husbandry (Blaszczyk et al., 2013).

Palladium-Catalyzed Synthesis

Liu et al. (2013) reported on the use of palladium catalysis for synthesizing 4-halo-2-aminoquinolines from 2-ethynylanilines and isocyanides. This method is important for the efficient synthesis of 4-ethynylquinoline derivatives, which have potential applications in pharmaceuticals and material science (Liu et al., 2013).

Cancer Treatment Research

Research on chloroquine and hydroxychloroquine, which share a structural relation to 4-ethynylquinoline, has been explored for potential anti-cancer properties. Verbaanderd et al. (2017) discussed the repurposing of these drugs in cancer therapy, emphasizing the need for further clinical investigations. This research area is significant as it opens possibilities for using quinoline derivatives, like 4-ethynylquinoline, in developing new cancer treatments (Verbaanderd et al., 2017).

Fluorescent Thermometer Development

In a study by Cao et al. (2014), a derivative of quinoline was used to create a ratiometric fluorescent thermometer with a mega-Stokes shift. The research demonstrated the potential of quinoline derivatives in developing advanced materials for temperature sensing, which could be relevant for 4-ethynylquinoline in similar applications (Cao et al., 2014).

Synthesis of Functionalized Isoquinolines

Yang et al. (2017) described the use of silver catalysis in transforming N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles into diverse functionalized isoquinolines. This research is significant for synthetic chemistry, particularly in the context of creating complex organic molecules like those based on 4-ethynylquinoline (Yang et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBICKOJBASGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487321 | |

| Record name | 4-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynylquinoline | |

CAS RN |

62484-52-0 | |

| Record name | 4-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

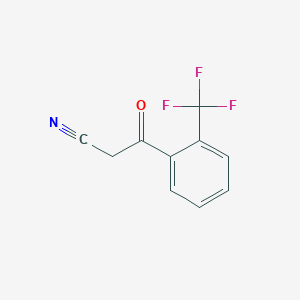

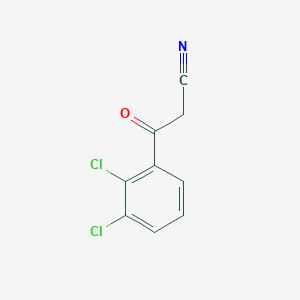

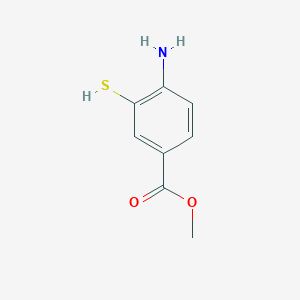

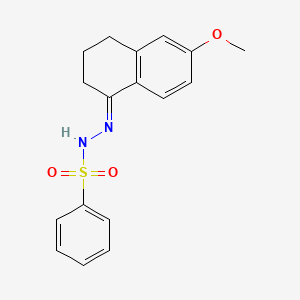

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)